4-Fluoro-2-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96890. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

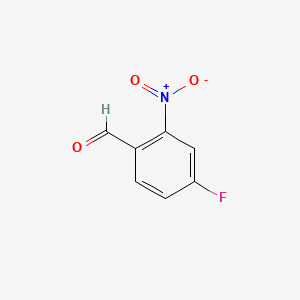

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCGMGUNVGVHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183487 | |

| Record name | Benzaldehyde, 4-fluoro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2923-96-8 | |

| Record name | 4-Fluoro-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2923-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-2-nitrobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-fluoro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoro-2-nitrobenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWH6CPQ66G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextual Framework and Significance of 4 Fluoro 2 Nitrobenzaldehyde in Chemical Research

Strategic Importance in Contemporary Organic Synthesis

4-Fluoro-2-nitrobenzaldehyde is a versatile bifunctional aromatic compound that holds significant strategic importance as a key intermediate in modern organic synthesis. Its utility stems from the unique arrangement of its three functional groups: an aldehyde, a nitro group, and a fluorine atom. This specific substitution pattern makes it a valuable building block for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

The compound serves as a crucial precursor for the synthesis of a wide array of high-value chemical entities, including pharmaceuticals and agrochemicals. lookchem.com Its chemical structure allows it to be a versatile starting material for creating diverse medicinal compounds. lookchem.com Researchers utilize this compound to synthesize biologically active heterocyclic compounds, which are core structures in many drug candidates. The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug molecules can enhance metabolic stability, binding affinity, and bioavailability. Furthermore, the compound is employed in the production of dyes and as a component in the development of fluorescent probes for biological imaging. lookchem.com

Unique Electronic and Steric Influences of Fluorine and Nitro Substituents on Aromatic Reactivity

The chemical behavior of this compound is profoundly influenced by the electronic and steric properties of its fluorine and nitro substituents. Both groups are strongly electron-withdrawing, a property that significantly impacts the reactivity of both the aromatic ring and the aldehyde functional group.

Electronic Effects: The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups, acting through both inductive (-I) and resonance (-M) effects. It deactivates the benzene (B151609) ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comcollegedunia.com The fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I). wikipedia.org However, it can also donate electron density to the ring through a resonance effect (+M) via its lone pairs. In the case of this compound, the combined strong -I and -M effects of the ortho-nitro group and the potent -I effect of the para-fluorine atom render the aromatic ring highly electron-deficient. This electronic pull makes the aldehyde carbon more electrophilic and thus more reactive towards nucleophiles compared to less substituted benzaldehydes.

Steric Effects: The placement of the nitro group at the ortho position relative to the aldehyde introduces significant steric hindrance. dalalinstitute.comresearchgate.net This "ortho effect" can force the aldehyde's formyl group and the nitro group to twist out of the plane of the benzene ring. wikipedia.org This steric crowding can influence the accessibility of reagents to the aldehyde and the adjacent ring positions, thereby affecting the regioselectivity of certain reactions. For instance, the steric bulk can hinder attacks on the ortho position, potentially favoring reactions at other sites on the molecule. dalalinstitute.com

Comparative Analysis with Related Monosubstituted and Isomeric Benzaldehyde (B42025) Derivatives in Research Contexts

The specific arrangement of substituents in this compound imparts a reactivity profile that is distinct from its simpler monosubstituted or isomeric counterparts. Understanding these differences is crucial for synthetic chemists when designing reaction pathways.

Differentiation from 4-Fluorobenzaldehyde (B137897) in Synthetic Utility

The primary difference between this compound and 4-fluorobenzaldehyde lies in the powerful electron-withdrawing influence of the ortho-nitro group. While 4-fluorobenzaldehyde features an aldehyde activated by the inductive effect of the para-fluorine, the addition of the nitro group in the ortho position drastically increases the electrophilicity of the carbonyl carbon in this compound.

This enhanced electrophilicity makes it a superior substrate in reactions involving nucleophilic attack at the aldehyde, such as Knoevenagel and Henry (nitro-aldol) condensations. rsc.orgcardiff.ac.uk In these reactions, aromatic aldehydes bearing strong electron-withdrawing groups react more readily and often provide higher yields compared to those with neutral or electron-donating groups. collegedunia.comrsc.org For example, in Knoevenagel condensations, electron-deficient aldehydes like 4-nitrobenzaldehyde (B150856) provide excellent yields, a principle that extends to this compound due to the combined electron-withdrawing power of both the nitro and fluoro groups. rsc.org

Furthermore, the presence of the nitro group provides a synthetic handle for further transformations, such as reduction to an amine, which is not possible with 4-fluorobenzaldehyde. This opens up pathways to a different class of derivatives, such as substituted anilines and benzo-fused heterocycles. The fluorine atom in this compound is also activated towards nucleophilic aromatic substitution (SNAr), a reaction that is generally not feasible with 4-fluorobenzaldehyde under standard conditions due to the lack of sufficient ring activation. masterorganicchemistry.comnih.gov

Table 1: Comparison of Physical Properties

| Property | This compound | 4-Fluorobenzaldehyde |

|---|---|---|

| Molecular Formula | C₇H₄FNO₃ nist.gov | FC₆H₄CHO sigmaaldrich.com |

| Molecular Weight | 169.11 g/mol nist.gov | 124.11 g/mol sigmaaldrich.com |

| Melting Point | 32-33 °C lookchem.com | -10 °C sigmaaldrich.com |

| Boiling Point | 294.2 °C lookchem.com | 181 °C sigmaaldrich.com |

| Appearance | Pale yellow to yellow crystalline powder lookchem.com | Liquid sigmaaldrich.com |

Contrasting Reactivity with 2-Nitrobenzaldehyde (B1664092) in Complex Molecule Construction

When comparing this compound with its isomer 2-nitrobenzaldehyde, the key differentiator is the para-fluorine atom. In 2-nitrobenzaldehyde, the aromatic ring is activated by the ortho-nitro group, making the aldehyde reactive towards nucleophiles. mdpi.com The addition of a fluorine atom at the para-position in this compound further enhances this electronic pull, albeit to a lesser extent than the ortho-nitro group's effect on the aldehyde itself.

The most significant difference in reactivity for complex molecule construction is the introduction of a site for nucleophilic aromatic substitution (SNAr). The carbon atom bonded to the fluorine is highly activated by the ortho- and para-directing electron-withdrawing nitro group, making the fluorine an excellent leaving group in SNAr reactions. masterorganicchemistry.comjuniperpublishers.com This allows for the facile introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols) at the 4-position, a transformation not possible with 2-nitrobenzaldehyde. This dual reactivity—a highly electrophilic aldehyde and a site for SNAr—makes this compound a more versatile building block for creating highly functionalized and complex molecules.

In reactions where the aldehyde is the primary reactive site, the para-fluoro group's additional electron-withdrawing effect can lead to faster reaction rates or higher yields compared to 2-nitrobenzaldehyde under identical conditions. rsc.org

Table 2: Illustrative Reactivity in Henry Reaction

| Aldehyde | Activating/Deactivating Groups | Product Yield (%) cardiff.ac.uk |

|---|---|---|

| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing (-NO₂) | 92 |

| 4-Fluorobenzaldehyde | Moderate Electron-Withdrawing (-F) | 70 |

| 4-Chlorobenzaldehyde | Weak Electron-Withdrawing (-Cl) | 65 |

Note: This table demonstrates the general trend of electronic effects on aldehyde reactivity in a Henry reaction. While a direct yield for this compound under these specific conditions is not provided in the source, its reactivity is expected to be very high, likely comparable to or exceeding that of 4-nitrobenzaldehyde due to the combined electron-withdrawing effects.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Fluorobenzaldehyde |

| 2-Nitrobenzaldehyde |

| 4-Nitrobenzaldehyde |

| 4-Chlorobenzaldehyde |

Advanced Synthetic Methodologies for 4 Fluoro 2 Nitrobenzaldehyde and Precursors

Selective Nitration Strategies on Substituted Aromatic Aldehydes

The direct nitration of a substituted benzaldehyde (B42025) is a primary route for introducing a nitro group. However, the success of this method hinges on controlling the position of the incoming electrophile. The electronic properties of the substituents already on the ring dictate the regiochemical outcome.

Regioselective Nitration of 4-Fluorobenzaldehyde (B137897)

The nitration of 4-fluorobenzaldehyde involves an electrophilic aromatic substitution reaction where the regioselectivity is governed by the combined electronic effects of the fluoro and aldehyde groups. The fluorine atom, a halogen, is an ortho-, para- directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when substitution occurs at these positions. libretexts.orgmasterorganicchemistry.com Conversely, the aldehyde group (-CHO) is a meta-directing deactivator because its carbonyl group withdraws electron density from the ring through both induction and resonance, destabilizing intermediates with positive charges at the ortho and para positions. masterorganicchemistry.comlibretexts.org

These directing effects are in competition:

Fluorine (-F) directs incoming electrophiles to the positions ortho to it (C2 and C6) and para to it (C4, which is already substituted).

Aldehyde (-CHO) directs incoming electrophiles to the positions meta to it (C3 and C5).

When considering 4-fluorobenzaldehyde, the fluorine at C4 directs towards C3 (equivalent to C5), and the aldehyde at C1 directs towards C3 and C5. Both groups, therefore, reinforce substitution at the C3 position. Consequently, standard nitration of 4-fluorobenzaldehyde with a mixture of nitric acid and sulfuric acid predominantly yields 4-fluoro-3-nitrobenzaldehyde. google.com

Achieving the desired substitution at the C2 position to form 4-fluoro-2-nitrobenzaldehyde requires overcoming this inherent electronic preference. One strategy involves modifying the reaction conditions to favor kinetic control or to alter the nature of the directing groups. For instance, some studies on the nitration of benzaldehyde have shown that the proportion of the ortho-nitro isomer can be increased by using different nitrating agents, such as acetyl nitrate (B79036), or by avoiding strongly acidic conditions where the aldehyde group is fully active as a meta-director. Another hypothesis suggests that under certain conditions, the aldehyde may form a hydrate, which is an ortho-, para- director and could facilitate substitution at the C2 position.

Optimization of Reaction Conditions for Enhanced Yield and Reduced By-product Formation

To enhance the yield of the less-favored this compound isomer, careful optimization of reaction conditions is critical. The primary by-product is the electronically favored 4-fluoro-3-nitrobenzaldehyde.

Key parameters for optimization include:

Nitrating Agent: While the standard sulfonitric mixture (HNO₃/H₂SO₄) is effective, its high acidity strongly favors 3-nitration. Alternative nitrating systems, such as nitric acid in acetic anhydride (B1165640) (forming acetyl nitrate), may alter the regioselectivity.

Temperature: Nitration reactions are typically exothermic. Lowering the reaction temperature can increase selectivity by favoring the reaction pathway with the lower activation energy, potentially increasing the ratio of the kinetic ortho product over the thermodynamic meta product. google.com

Reaction Time and Stoichiometry: Careful control of reaction time and the molar ratio of the nitrating agent to the substrate can prevent over-nitration (dinitration) and other side reactions.

The following table summarizes typical conditions for the nitration of substituted benzaldehydes, highlighting the variables that can be tuned to influence regioselectivity.

| Nitrating System | Typical Temperature | Solvent | Key Outcome/Observation |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 0–10 °C | None | Strongly acidic; favors meta-nitration relative to the aldehyde. Predominantly yields 4-fluoro-3-nitrobenzaldehyde. google.com |

| HNO₃ / Acetic Anhydride | 0–25 °C | Acetic Anhydride | Forms acetyl nitrate in situ. Can increase the proportion of the ortho-isomer compared to sulfonitric acid. |

| Potassium Nitrate / H₂SO₄ | 0–10 °C | Dichloroethane | Used for nitrating sensitive substrates; allows for controlled addition of the nitrating agent. google.com |

Multi-step Synthesis Routes from Substituted Toluenes

An alternative to direct nitration of 4-fluorobenzaldehyde is a multi-step pathway starting from a more readily available precursor like 4-fluorotoluene. This approach allows for the introduction of functional groups in a controlled sequence.

Halogenation and Subsequent Hydrolysis to Benzaldehyde Intermediates

The conversion of a methyl group on an aromatic ring to an aldehyde is a common industrial process. For the synthesis of 4-fluorobenzaldehyde from 4-fluorotoluene, a two-step sequence of side-chain halogenation followed by hydrolysis is highly effective. echemi.com

The first step is a free-radical chlorination of the benzylic methyl group. This reaction is typically initiated by UV light or a radical initiator. The reaction proceeds sequentially, and conditions can be controlled to favor the formation of the benzal chloride derivative (dichloromethyl). ecust.edu.cn

Step 1: Side-Chain Chlorination

4-Fluorotoluene → 4-Fluorobenzal chloride

The second step is the hydrolysis of the resulting 4-fluorobenzal chloride. This is typically achieved by heating with water, often in the presence of a catalyst like ferric trichloride (B1173362) or zinc chloride, to yield 4-fluorobenzaldehyde. echemi.com

Step 2: Hydrolysis

4-Fluorobenzal chloride → 4-Fluorobenzaldehyde

This method is advantageous because it avoids direct oxidation of the methyl group, which can be difficult to stop at the aldehyde stage and often leads to the corresponding carboxylic acid. Yields for this two-step process are reported to be high, often exceeding 75%. ecust.edu.cn

| Step | Reactants | Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 1. Chlorination | 4-Fluorotoluene, Chlorine (Cl₂) | UV light or radical initiator | 4-Fluorobenzal chloride | ~70% |

| 2. Hydrolysis | 4-Fluorobenzal chloride, Water (H₂O) | Heat, FeCl₃/ZnCl₂ catalyst | 4-Fluorobenzaldehyde | >77% (overall) |

Controlled Nitration of Toluene-Derived Aldehyde Precursors

Once 4-fluorobenzaldehyde has been synthesized from 4-fluorotoluene, the final step is the introduction of the nitro group. This step faces the same regioselectivity challenges described in Section 2.1.1. The key advantage of this multi-step route is the ability to produce the 4-fluorobenzaldehyde precursor cleanly and in high yield, providing a reliable supply for the subsequent challenging nitration step. Optimization of the nitration of this precursor remains the critical final step in the sequence.

Transition Metal-Catalyzed Cross-Coupling Approaches for Benzene (B151609) Ring Construction

Modern synthetic chemistry offers powerful alternatives to classical methods like electrophilic aromatic substitution for constructing highly substituted benzene rings. Transition metal-catalyzed cross-coupling reactions allow for the precise assembly of the target molecule from smaller, pre-functionalized fragments.

One plausible strategy for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction . nih.gov This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide, catalyzed by a palladium complex. nih.gov A potential route could involve coupling a fragment containing the fluoro and nitro groups with another fragment that introduces the aldehyde group (or a precursor). For example, a coupling between 2-bromo-5-fluoronitrobenzene and a formyl-equivalent boronic acid could be envisioned. The high functional group tolerance of the Suzuki coupling makes it a powerful tool for complex syntheses. nih.gov

Another relevant methodology is palladium-catalyzed carbonylation . These reactions introduce a carbonyl group (-CO) into a molecule, often using carbon monoxide gas. A formylation reaction, which specifically introduces an aldehyde group, can be achieved by the carbonylation of an aryl halide in the presence of a reducing agent. This could be applied to a precursor like 1-bromo-4-fluoro-2-nitrobenzene (B1271562) to directly install the aldehyde group at the desired position.

While specific applications of these methods for the synthesis of this compound are not widely reported, they represent a viable and highly regiocontrolled alternative to traditional nitration approaches. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions.

Application of Palladium-Catalyzed Heck Reactions for Precursors

The Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl or vinyl halide and an alkene, stands as a powerful tool in organic synthesis. organic-chemistry.orgnih.gov This methodology can be strategically employed in the synthesis of precursors to this compound by constructing the requisite carbon skeleton. For instance, a suitably substituted aryl halide could be coupled with an appropriate alkene to introduce or modify side chains that can be later converted into the aldehyde functionality.

The efficiency of the Heck reaction is highly dependent on the catalyst system, which typically consists of a palladium source, such as Pd(OAc)₂, and a ligand. libretexts.org The development of N-heterocyclic carbene (NHC) ligands has significantly advanced the scope and stability of these catalytic systems, allowing for reactions under milder conditions and with a broader range of substrates, including those bearing electron-withdrawing groups like the nitro group. organic-chemistry.orgnih.gov The reaction's stereoselectivity, often favoring the trans isomer, is another key advantage. organic-chemistry.org While direct application to a specific precursor of this compound is sparsely detailed in readily available literature, the principles of the Heck reaction allow for its hypothetical application in various synthetic routes.

Table 1: Illustrative Palladium Catalysts and Ligands for Heck Reactions

| Palladium Source | Ligand Type | Common Examples | Key Features |

| Pd(OAc)₂ | Phosphines | Triphenylphosphine, Tri(2-furyl)phosphine | Widely used, tuneable electronic and steric properties. icmpp.ro |

| Pd(OAc)₂ | N-Heterocyclic Carbenes (NHCs) | Imidazolium salts, Tetrahydropyrimidinium salts | High stability to heat, oxygen, and moisture; promotes high catalyst activity. organic-chemistry.orgnih.gov |

| Palladacycles | Oxime-derived | 4-hydroxyacetophenone oxime-derived palladacycle | Efficient source of Pd nanoparticles; activity can be alkene-dependent. mdpi.com |

Exploration of Other Catalytic Systems in C-C and C-F Bond Formation

Beyond the Heck reaction, a variety of other catalytic systems are instrumental in the synthesis of aromatic aldehydes and their precursors. Nickel-based catalysts, for example, have emerged as a cost-effective and powerful alternative to palladium for C-C cross-coupling reactions, such as the Kumada-Tamao-Corriu reaction, which couples aryl fluorides with Grignard reagents. icmpp.roresearchgate.net

The formation of the C-F bond is a significant challenge in organic synthesis due to its high bond energy. cas.cn Modern methods have moved beyond traditional nucleophilic aromatic substitution (SNAr). Transition metal-catalyzed fluorination reactions are a key area of development. nih.gov While palladium is often used, nickel complexes have also shown significant promise in activating C-F bonds and catalyzing cross-coupling reactions on fluoroaromatics. mdpi.com These catalytic approaches provide pathways to introduce fluorine at specific positions on an aromatic ring, a critical step in forming this compound or its precursors.

Novel Derivatization from Alternative Precursors

Alternative synthetic strategies often involve the transformation of more readily available precursors. Novel methods focusing on enamine intermediates and halogen exchange reactions provide versatile routes to the target compound.

Enamine Intermediate Formation and Subsequent Oxidation Pathways

Enamines, formed from the condensation of an aldehyde or ketone with a secondary amine, are highly useful nucleophilic intermediates in organic synthesis. wikipedia.orgmasterorganicchemistry.com This reactivity can be harnessed to synthesize substituted benzaldehydes. A precursor ketone could be converted to an enamine, which then directs further functionalization.

The formation of an enamine involves the reaction of a carbonyl compound with a secondary amine, often with acid catalysis to facilitate the dehydration step. masterorganicchemistry.comyoutube.com Once formed, the enamine can be subjected to oxidation. While direct oxidation of the enamine to an aldehyde is not a standard textbook reaction, oxidative coupling and radical-mediated reactions of enamines are known. wikipedia.orgresearchgate.net For instance, the electrochemical oxidation of primary amines to nitriles on NiOOH electrodes proceeds through an imine intermediate, highlighting the potential for nitrogen-containing functional groups to facilitate oxidation on the carbon skeleton. nih.gov A hypothetical pathway could involve the formation of an enamine from a precursor, followed by a controlled oxidation step to unveil the aldehyde functionality, possibly via an intermediate that is then hydrolyzed.

Halogen-Fluorine Exchange Reactions in Chloro-Nitrobenzaldehydes

A prominent and industrially relevant method for introducing fluorine into an aromatic ring is the Halogen Exchange (Halex) reaction. wikipedia.org This process is particularly effective for aromatic chlorides that are activated by electron-withdrawing groups, such as a nitro group. cas.cnwikipedia.org The synthesis of this compound can be efficiently achieved from 4-Chloro-2-nitrobenzaldehyde via this pathway.

The reaction typically involves heating the chloro-nitrobenzaldehyde with an alkali metal fluoride (B91410), such as potassium fluoride (KF), in a polar aprotic solvent. google.com Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane (B150427) are commonly used to facilitate the reaction by solvating the cation and providing a fluoride anion with high nucleophilicity. wikipedia.org The use of phase-transfer catalysts can enhance the reaction rate and yield. researchgate.netresearchgate.net This method is advantageous as it introduces the fluorine atom late in the synthetic sequence, allowing for the use of cheaper chlorinated starting materials. google.com

Table 2: Conditions for Halogen-Fluorine Exchange in Substituted Nitrobenzenes

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 4-chloro-3-nitrobenzaldehyde | Potassium Fluoride (KF) | Sulfolane | 180 | 4-fluoro-3-nitrobenzaldehyde | 92.5 | google.com |

| 2-chloro-5-nitrobenzaldehyde | Potassium Fluoride (KF) | Dimethylformamide (DMF) | 100 | 2-fluoro-5-nitrobenzaldehyde | Not specified | google.com |

| 1-chloro-2,4-dinitrobenzene | Potassium Fluoride (KF) | DMSO, DMF, or Sulfolane | 150-250 | 1-fluoro-2,4-dinitrobenzene | Commercially practiced | wikipedia.org |

| 4-chlorobenzaldehyde | Potassium Fluoride (KF) | Diphenyl solvents | Not specified | 4-fluorobenzaldehyde | 90 | researchgate.net |

Elucidation of Reactivity Profiles and Derivatization Chemistry of 4 Fluoro 2 Nitrobenzaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group is the primary site for a variety of synthetic transformations, including nucleophilic additions and condensation reactions. Its reactivity is significantly enhanced by the electronic effects of the other substituents on the aromatic ring.

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl carbon of the aldehyde group in 4-Fluoro-2-nitrobenzaldehyde is highly electrophilic. This is due to the intrinsic polarity of the carbon-oxygen double bond, which is further amplified by the strong electron-withdrawing effects of the ortho-nitro group and the para-fluoro group. These groups decrease the electron density on the carbonyl carbon, making it more susceptible to attack by nucleophiles. shaalaa.comstudy.com

In a typical nucleophilic addition reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. The general mechanism is as follows:

Nucleophilic Attack: The nucleophile forms a covalent bond with the carbonyl carbon, breaking the C=O pi bond and pushing the electrons onto the oxygen atom. libretexts.org

Protonation: An acid source in the reaction mixture protonates the resulting alkoxide ion to form the final alcohol product. libretexts.org

The enhanced reactivity of this compound can be understood by comparing it to other substituted benzaldehydes. For instance, p-nitrobenzaldehyde is more reactive towards nucleophiles than p-tolualdehyde because the nitro group is electron-withdrawing, whereas the methyl group in p-tolualdehyde is electron-donating. shaalaa.com Similarly, the presence of both a nitro group and a fluorine atom in this compound makes its aldehyde group highly activated for nucleophilic addition.

Condensation Reactions: Formation of Schiff Bases and Hydrazones

This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with hydrazine (B178648) derivatives to form hydrazones. These reactions involve the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. mediresonline.orgjetir.org

Schiff Base Formation: The reaction with a primary amine (R-NH₂) proceeds via an unstable carbinolamine intermediate, which then dehydrates to yield the corresponding N-substituted imine. jetir.org

Hydrazone Formation: Similarly, reaction with hydrazine (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) yields hydrazones. wikipedia.orgresearchgate.net These reactions are often catalyzed by a small amount of acid. jetir.org

The table below summarizes these condensation reactions.

| Reactant | Product Type | General Structure of Product |

| Primary Amine (R-NH₂) | Schiff Base | 1-(4-fluoro-2-nitrophenyl)-N-(R)methanimine |

| Hydrazine (H₂N-NH₂) | Hydrazone | (E)-(4-fluoro-2-nitrobenzylidene)hydrazine |

| Phenylhydrazine | Phenylhydrazone | 1-((E)-(4-fluoro-2-nitrobenzylidene))-2-phenylhydrazine |

Data table compiled based on general principles of Schiff base and hydrazone synthesis. mediresonline.orgjetir.orgwikipedia.org

Aldol (B89426) Condensation Pathways Leading to Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through a base-catalyzed aldol condensation reaction, often referred to as the Claisen-Schmidt condensation. jetir.org This reaction involves the condensation of an aromatic aldehyde with a ketone. This compound serves as the aromatic aldehyde component, reacting with a ketone, such as acetophenone, which possesses acidic α-hydrogens.

The reaction mechanism involves the formation of an enolate from the ketone by the base (e.g., NaOH or KOH), which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol adduct readily undergoes dehydration to form the α,β-unsaturated ketone, which is the stable chalcone product. youtube.comlibretexts.org

The synthesis can be represented by the following general scheme:

| Aldehyde | Ketone | Product (Chalcone) |

| This compound | Acetophenone | (E)-1-phenyl-3-(4-fluoro-2-nitrophenyl)prop-2-en-1-one |

| This compound | 4'-Methylacetophenone | (E)-1-(p-tolyl)-3-(4-fluoro-2-nitrophenyl)prop-2-en-1-one |

Data table compiled based on the principles of Claisen-Schmidt condensation. jetir.orglibretexts.org

Oxidation Reactions to Carboxylic Acid Analogues

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-fluoro-2-nitrobenzoic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents.

Common laboratory and industrial methods for this oxidation include the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents such as chromium trioxide (CrO₃) in an acidic medium. google.com The oxidation of the corresponding 2-fluoro-4-nitrotoluene (B45272) to 2-fluoro-4-nitrobenzoic acid using reagents like sodium dichromate in an acidic solution has been reported, and similar conditions are effective for the oxidation of the aldehyde. google.com

| Oxidizing Agent | Reaction Conditions | Product |

| Potassium Permanganate (KMnO₄) | Aqueous solution, followed by acidification | 4-Fluoro-2-nitrobenzoic acid |

| Chromium Trioxide (CrO₃) / Periodic Acid (H₅IO₆) | Acetonitrile (B52724) solvent | 4-Fluoro-2-nitrobenzoic acid |

| Nitric Acid (HNO₃) | Aqueous solution, elevated temperature and pressure | 4-Fluoro-2-nitrobenzoic acid |

Data table compiled from established oxidation methods for similar compounds. google.comgoogle.com

Reactions with Active Methylene (B1212753) Compounds (e.g., 2-cyano-acetamide)

The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). organicreactions.orgthermofisher.com this compound readily participates in this reaction. Active methylene compounds include malononitrile, cyanoacetamide, and malonic esters. banglajol.infopurechemistry.org

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, which deprotonates the active methylene compound to form a carbanion. researchgate.net This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent intermediate undergoes dehydration to yield a stable α,β-unsaturated product. researchgate.net

| Active Methylene Compound | Catalyst | Product |

| Malononitrile | Piperidine or Urea | 2-((4-fluoro-2-nitrophenyl)methylene)malononitrile |

| 2-Cyano-acetamide | Piperidine or Urea | 2-cyano-3-(4-fluoro-2-nitrophenyl)acrylamide |

| Diethyl malonate | Piperidine | Diethyl 2-((4-fluoro-2-nitrophenyl)methylene)malonate |

Data table compiled based on the general mechanism of Knoevenagel condensation. banglajol.inforesearchgate.net

Chemical Transformations of the Nitro Group

The nitro group is a versatile functional group that significantly influences the aromatic ring's reactivity and can itself undergo various transformations. nih.gov The most fundamental and widely used transformation of an aromatic nitro group is its reduction to an amino group. nih.gov

This reduction converts this compound into 2-amino-4-fluorobenzaldehyde, a valuable synthetic intermediate. A wide array of reducing agents and conditions can be employed for this purpose, offering varying degrees of selectivity and mildness. youtube.comwikipedia.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com This is often a clean and efficient method.

Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). youtube.comcommonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) provides a milder method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used, sometimes offering selectivity if multiple nitro groups are present. commonorganicchemistry.com

The choice of reagent can be critical, especially when other reducible groups, like the aldehyde, are present. However, many of these methods are known to selectively reduce the nitro group without affecting the aldehyde.

| Reducing Agent/System | Typical Conditions | Product |

| H₂ / Pd-C | Hydrogen gas, solvent (e.g., ethanol) | 2-Amino-4-fluorobenzaldehyde |

| Fe / HCl | Reflux in aqueous acid | 2-Amino-4-fluorobenzaldehyde |

| SnCl₂ / HCl | Concentrated HCl, ethanol | 2-Amino-4-fluorobenzaldehyde |

| Zn / NH₄Cl | Aqueous solution | 2-Amino-4-fluorobenzaldehyde |

Data table compiled from common methods for the reduction of aromatic nitro compounds. commonorganicchemistry.comscispace.com

Exploration of N-Oxide Derivative Formation

The formation of N-oxide derivatives from this compound is not a commonly reported transformation in the literature. Typically, N-oxides are formed by the oxidation of the corresponding amino derivatives (synthesized via nitro group reduction as described in 3.2.1) or, less commonly, through direct manipulation of the nitro group itself. The synthesis of quinoline (B57606) N-oxides, for instance, often involves the cyclization of precursors already containing the N-oxide moiety. Given the specific functionalities of this compound, direct conversion to an N-oxide derivative would require highly specialized reagents that are not documented in standard synthetic protocols for this compound.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). This deactivation is a consequence of the powerful electron-withdrawing effects of both the nitro group (-NO₂) and the aldehyde group (-CHO) through both resonance and inductive effects. makingmolecules.com

Directing Effects:

The nitro group is a strong deactivating group and a meta-director. makingmolecules.com

The aldehyde group is also a deactivating group and a meta-director.

The fluorine atom is a deactivating group due to its inductive effect but is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance. makingmolecules.com

The cumulative effect of two strong meta-directing deactivators (nitro and aldehyde) and one ortho, para-directing deactivator (fluorine) renders the ring highly electron-deficient and thus very unreactive towards electrophiles. Any potential electrophilic attack would be energetically unfavorable, and such reactions are not characteristic of this molecule's chemistry.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms Facilitated by Activating Groups

In stark contrast to its inertness towards electrophiles, the aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). openstax.orglibretexts.org This reactivity is primarily due to the presence of the strong electron-withdrawing nitro group positioned ortho to the aldehyde and para to the fluorine atom. The fluorine atom serves as an excellent leaving group in SNAr reactions. core.ac.uk

The mechanism proceeds via a two-step addition-elimination process:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine atom. This attack is favored because the electron-withdrawing nitro group can stabilize the resulting negative charge. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. openstax.orgcore.ac.uk The negative charge in this complex is delocalized onto the oxygen atoms of the nitro group, which is a key stabilizing factor. youtube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, yielding the substituted product. openstax.org

The rate of this reaction is significantly enhanced by the nitro group's ability to stabilize the intermediate. This SNAr reactivity allows for the facile introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, at the C4 position. mdpi.comnih.gov

Investigation of Cascade and Multi-Component Reactions Utilizing this compound as a Building Block

This compound is an effective building block in cascade and multi-component reactions (MCRs), which allow for the construction of complex molecules in a single synthetic operation. wikipedia.orgtcichemicals.com A prominent example is its use in variations of the Friedländer synthesis to produce substituted quinolines. nih.gov

In a domino nitro reduction-Friedländer heterocyclization, this compound reacts with an active methylene compound (such as a β-diketone or β-ketoester) in the presence of a reducing agent like Fe/AcOH. nih.gov This process involves a sequence of reactions in one pot:

In Situ Reduction: The nitro group is reduced to an amino group, forming 2-amino-4-fluorobenzaldehyde.

Knoevenagel Condensation: The newly formed amine condenses with the ketone of the active methylene compound.

Cyclization and Aromatization: An intramolecular cyclization followed by dehydration yields the final substituted quinoline ring system. nih.gov

This cascade approach is highly efficient as it avoids the isolation of the often unstable 2-aminobenzaldehyde (B1207257) intermediate. nih.gov The versatility of MCRs allows for the synthesis of diverse libraries of compounds from simple starting materials. mdpi.comrsc.org This molecule can also be a precursor for the synthesis of other important heterocyclic structures like benzodiazepines, which are often synthesized through condensation reactions involving ortho-diamines, which can be derived from ortho-nitroanilines. jyoungpharm.orgnih.govdntb.gov.ua

Table 2: Application in Cascade/Multi-Component Reactions

| Reaction Type | Product Scaffold | Key Transformation |

|---|---|---|

| Domino Friedländer Synthesis | Substituted Quinolines | In situ nitro reduction followed by condensation and cyclization. nih.gov |

| Heterocycle Synthesis | Benzodiazepine Precursors | Reduction to an amine, followed by condensation reactions. jyoungpharm.orgnih.gov |

Mechanistic Investigations and Kinetic Studies of Key Reactions

The primary reaction of this compound that has been subject to mechanistic scrutiny is the Nucleophilic Aromatic Substitution (SNAr). The mechanism is well-established to proceed through a Meisenheimer complex intermediate. openstax.orgcore.ac.uk The formation of this complex is typically the rate-determining step of the reaction. youtube.com

Kinetic studies on SNAr reactions show that the rate is dependent on several factors:

The nature of the nucleophile: Stronger nucleophiles react faster.

The leaving group: Fluorine is a particularly effective leaving group in SNAr reactions, in part because its high electronegativity polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack. youtube.com

The activating group: The presence of a strong electron-withdrawing group, like the nitro group, ortho or para to the leaving group is crucial for stabilizing the anionic intermediate and accelerating the reaction. openstax.orglibretexts.org

Advanced Spectroscopic and Structural Characterization of 4 Fluoro 2 Nitrobenzaldehyde Derivatives

X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For derivatives of 4-fluoro-2-nitrobenzaldehyde, this technique provides invaluable data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.

In studies of related nitro-substituted chalcones, for example, X-ray analysis has been crucial in establishing the conformation around the olefinic double bond, confirming an E-isomer configuration through the analysis of coupling constants. mdpi.com Furthermore, crystallographic data reveals the planarity of the molecule; the degree to which the aromatic rings and functional groups (nitro, aldehyde) deviate from a common plane can be precisely quantified. mdpi.com For instance, in one (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one derivative, the molecule was found to be nearly planar, a conformation that influences its electronic properties. mdpi.com

This technique is also essential for characterizing intermolecular interactions that govern crystal packing. Non-covalent forces such as C-H···O interactions and π-π stacking are often identified and quantified, providing insight into the stability of the crystal lattice. mdpi.com For chiral derivatives, such as those formed by reacting this compound with chiral amines to form Schiff bases, X-ray crystallography is the gold standard for determining the absolute stereochemistry. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and electronic structure of a compound.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In this compound and its derivatives, the aldehydic proton is highly characteristic, appearing far downfield (typically δ 10.0-10.5 ppm) due to the strong deshielding effect of the carbonyl group.

The aromatic region of the spectrum is more complex, showing signals for the three protons on the benzene (B151609) ring. The electron-withdrawing nature of both the nitro (-NO₂) and fluoro (-F) groups, along with the aldehyde (-CHO) group, shifts these protons downfield. Their precise chemical shifts and coupling patterns (spin-spin splitting) are diagnostic of their relative positions. The fluorine atom causes additional splitting (H-F coupling), further complicating the spectrum but also providing valuable structural clues. For instance, in Schiff base derivatives formed from nitrobenzaldehydes, the imine proton (-CH=N-) gives a characteristic singlet typically in the range of δ 8.4-8.5 ppm. mdpi.com

| Proton Type | Typical Chemical Shift (ppm) | Notes |

|---|---|---|

| Aldehydic (CHO) | 10.0 - 10.5 | Singleton, highly deshielded. |

| Aromatic (Ar-H) | 7.5 - 8.5 | Complex multiplets due to H-H and H-F coupling. |

| Imine (CH=N) | 8.4 - 8.8 | Characteristic of Schiff base derivatives. mdpi.com |

¹³C NMR spectroscopy maps the carbon framework of a molecule. The carbonyl carbon of the aldehyde group in this compound derivatives is readily identified by its characteristic downfield chemical shift, typically appearing around δ 190 ppm. rsc.orgoxinst.com

The aromatic carbons exhibit a range of chemical shifts influenced by the attached substituents. The carbon atom directly bonded to the fluorine (ipso-carbon) shows a large C-F coupling constant, which is a key identifying feature. The electron-withdrawing effects of the nitro and aldehyde groups cause a general downfield shift for the ring carbons compared to unsubstituted benzene. The chemical shifts provide a detailed map of the electronic density around the aromatic ring. mdpi.comnih.gov

¹⁹F NMR is a highly sensitive technique that directly probes the fluorine nucleus. huji.ac.il It is particularly valuable for fluorinated compounds as it provides a clean spectrum with a wide chemical shift range, making it easy to distinguish between different fluorine environments. For this compound, a single resonance is expected. chemicalbook.com The chemical shift of this signal is indicative of the electronic environment around the C-F bond. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H) or carbons (¹³C) can be observed, providing definitive evidence for the relative positions of these atoms in the molecular structure.

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive structural connections.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. A ¹H-¹H COSY spectrum of a this compound derivative would show cross-peaks connecting the signals of adjacent aromatic protons, allowing for unambiguous assignment of the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. It is an essential tool for assigning the signals in the ¹³C NMR spectrum by linking them to their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). It is crucial for piecing together different fragments of a molecule and for assigning quaternary (non-protonated) carbons.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. The IR spectrum of this compound shows several strong, characteristic absorption bands that confirm its structure. nist.govnist.gov

The most prominent peaks include the strong carbonyl (C=O) stretch of the aldehyde, the asymmetric and symmetric stretches of the nitro (NO₂) group, and the C-F bond stretch. The positions of these bands can be subtly influenced by the electronic effects of the other substituents on the ring.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (CHO) | C=O Stretch | 1700 - 1720 |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |

| Aromatic Ring | C=C Stretches | 1450 - 1600 |

| Aryl-Fluoride | C-F Stretch | 1200 - 1250 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of this compound and its derivatives, providing definitive confirmation of molecular weight and valuable insights into their structural features through the analysis of fragmentation patterns. This method allows for the precise determination of the molecular mass of the parent compound and its derivatives, and the fragmentation data aids in the elucidation of their chemical structures.

Molecular Weight Confirmation

The nominal molecular weight of this compound (C₇H₄FNO₃) is 169.11 g/mol . nih.govnist.govsigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, which is crucial for confirming the elemental composition of the molecule. The molecular ion peak (M⁺) in the mass spectrum of this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. In techniques like electrospray ionization (ESI), adduct ions such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ may be observed, which also serve to confirm the molecular weight.

Table 1: Predicted m/z Values for Molecular Ions and Adducts of this compound

| Ion Species | Predicted m/z |

| [M]⁺ | 169.0175 |

| [M+H]⁺ | 170.0253 |

| [M+Na]⁺ | 192.0073 |

| [M+K]⁺ | 207.9812 |

Fragmentation Pattern Analysis

While a publicly available experimental mass spectrum for this compound is not readily accessible, a probable fragmentation pattern can be predicted based on the known fragmentation behaviors of related aromatic nitro compounds, benzaldehydes, and halogenated aromatic compounds. libretexts.orgyoutube.com The fragmentation of 2-nitrobenzaldehyde (B1664092), a closely related compound, provides a useful reference for predicting the behavior of this compound under mass spectrometric conditions. nist.govnih.govnist.gov

Upon electron ionization, the this compound molecule is expected to undergo a series of characteristic fragmentation reactions. The primary fragmentation pathways likely involve the loss of the nitro (NO₂) and nitroso (NO) groups, as well as the aldehyde functional group (CHO).

A plausible fragmentation pathway for this compound is proposed as follows:

Loss of the nitro group (NO₂): A significant fragmentation pathway for aromatic nitro compounds is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂), which has a mass of 46 amu. This would result in a fragment ion at m/z 123.

Loss of the nitroso group (NO): Another common fragmentation for aromatic nitro compounds involves rearrangement and loss of a nitroso radical (•NO), with a mass of 30 amu, resulting in a fragment ion at m/z 139.

Loss of the formyl radical (•CHO): Benzaldehydes typically exhibit fragmentation through the loss of the formyl radical (•CHO), which has a mass of 29 amu. This would lead to a fragment ion at m/z 140.

Loss of a hydrogen atom (H): The loss of a hydrogen atom from the aldehyde group is another characteristic fragmentation of benzaldehydes, resulting in an [M-1]⁺ ion at m/z 168.

Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom, the resulting ion can further fragment by losing a molecule of carbon monoxide (CO), with a mass of 28 amu, to produce a fragment at m/z 140.

Loss of fluorine (F): The C-F bond is generally strong; however, the loss of a fluorine atom (mass 19 amu) could occur, leading to a fragment at m/z 150.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Ion | Possible Neutral Loss |

| 169 | [C₇H₄FNO₃]⁺ | - |

| 168 | [C₇H₃FNO₃]⁺ | H |

| 150 | [C₇H₄NO₃]⁺ | F |

| 140 | [C₆H₃FNO₂]⁺ | CHO |

| 139 | [C₇H₄FO₂]⁺ | NO |

| 123 | [C₇H₄FO]⁺ | NO₂ |

It is important to note that the relative intensities of these fragment ions would depend on the ionization technique and the energy applied during the mass spectrometry experiment. The analysis of the mass spectra of derivatives of this compound would involve identifying the molecular ion peak of the derivative and then examining the fragmentation pattern to confirm the addition or modification of functional groups.

Computational Chemistry and Theoretical Investigations of 4 Fluoro 2 Nitrobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure, geometry, and reactivity of molecules. For 4-Fluoro-2-nitrobenzaldehyde, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate key electronic properties. researchgate.net

These calculations typically begin with a geometry optimization to find the lowest-energy conformation of the molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, while the LUMO is likely concentrated on the electron-withdrawing nitro (NO₂) and aldehyde (CHO) groups. This distribution indicates that the molecule is susceptible to nucleophilic attack at the aldehyde carbon and the aromatic ring positions activated by the nitro group.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution. These maps show electron-rich regions (negative potential, typically colored red), which are prone to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are susceptible to nucleophilic attack. In this compound, the most negative potential is expected around the oxygen atoms of the nitro and aldehyde groups, while the most positive potential would be near the aldehyde proton and the carbon atom of the carbonyl group.

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| Energy of HOMO (EHOMO) | -7.5 | Indicates electron-donating capability |

| Energy of LUMO (ELUMO) | -3.2 | Indicates electron-accepting capability |

| HOMO-LUMO Energy Gap (ΔE) | 4.3 | Relates to chemical reactivity and stability |

Prediction of Reaction Pathways, Transition States, and Reaction Energetics

Computational methods are invaluable for mapping out potential reaction pathways, identifying transition states (TS), and calculating the energetics involved. nih.gov This is particularly useful for understanding the reactivity of a multifunctional compound like this compound. Using quantum chemical methods, researchers can model reactions such as nucleophilic addition to the aldehyde group or nucleophilic aromatic substitution.

The process involves locating the minimum energy structures of the reactants and products on the potential energy surface (PES). The transition state, which is the maximum energy point along the lowest energy reaction path, is then located. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. researchgate.net

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Molecule + Nucleophile) | 0.0 | Baseline energy of starting materials |

| Transition State (TS) | +15.5 | Energy barrier for the reaction (Activation Energy) |

| Products | -8.0 | Final energy of the addition product (Exothermic reaction) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions at a given temperature. biorxiv.org

For this compound, MD simulations can be used to study the rotational freedom of the aldehyde and nitro functional groups relative to the benzene ring. These simulations can reveal the most populated conformations and the energy barriers between them. Previous studies on substituted benzaldehydes have shown that they can exist in cis and trans conformations depending on the relative orientation of the substituents. researchgate.net

MD can also be employed to study intermolecular interactions in the condensed phase (liquid or solid). By simulating a system containing many molecules of this compound, one can identify and characterize non-covalent interactions such as C-H···O hydrogen bonds and π···π stacking interactions between benzene rings. researchgate.net These interactions are critical for understanding crystal packing, solubility, and other macroscopic properties. Analyses like the Radial Distribution Function (RDF) can quantify the probability of finding neighboring molecules at a certain distance.

| Interaction Type | Atoms Involved | Typical Energy Range (kcal/mol) | Significance |

|---|---|---|---|

| Hydrogen Bond | C-H···O (aldehyde/nitro) | 1 - 4 | Stabilizes crystal lattice |

| π···π Stacking | Benzene Rings | 1 - 3 | Contributes to crystal packing |

| Dipole-Dipole | C=O, N=O bonds | 2 - 5 | Influences molecular orientation |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactive Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov If derivatives of this compound were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), QSAR could be used to build a predictive model.

The first step in QSAR is to calculate a set of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecule's structure, including:

Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Lipophilic descriptors: LogP (partition coefficient), which describes solubility.

Topological descriptors: Indices that describe molecular branching and connectivity.

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation that links the descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds.

| Descriptor Class | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | LUMO Energy | Relates to reactivity with biological nucleophiles |

| Lipophilic | LogP | Predicts membrane permeability and transport |

| Steric | Molecular Volume | Describes how the molecule fits into a binding site |

| Topological | Wiener Index | Quantifies molecular branching and compactness |

Correlation of Spectroscopic Data with Computational Predictions (e.g., 13C-NMR chemical shifts and electrophilicity)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be used to confirm or interpret experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common and successful application. nih.gov

Using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the magnetic shielding tensors for each atom in this compound. researchgate.net These values can then be converted into predicted ¹³C-NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Comparing the calculated chemical shifts with the experimentally measured spectrum serves as a rigorous test of the computed structure. A good agreement between the predicted and observed shifts provides strong evidence for the correct structural assignment. Discrepancies can point to incorrect assumptions about the molecular conformation or the presence of specific solvent effects.

Furthermore, computational data can be directly correlated with chemical concepts like electrophilicity. The electrophilicity index (ω), a global reactivity descriptor derived from HOMO and LUMO energies, can quantify the molecule's ability to act as an electron acceptor. This calculated index can then be used to rationalize the molecule's reactivity in various chemical transformations.

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) (GIAO/DFT) | Deviation (ppm) |

|---|---|---|---|

| C=O (Aldehyde) | 188.5 | 189.2 | +0.7 |

| C-NO₂ | 145.0 | 145.8 | +0.8 |

| C-F | 165.0 (d, 1JCF) | 166.1 | +1.1 |

| C-CHO | 130.0 | 130.5 | +0.5 |

| CH (ortho to F) | 118.0 (d, 2JCF) | 118.7 | +0.7 |

| CH (ortho to CHO) | 125.0 | 125.4 | +0.4 |

Note: Experimental values are hypothetical for illustrative purposes.

Applications of 4 Fluoro 2 Nitrobenzaldehyde in Specialized Chemical Research Domains

Role as a Versatile Intermediate in Pharmaceutical and Medicinal Chemistry Research

In the realms of pharmaceutical and medicinal chemistry, 4-Fluoro-2-nitrobenzaldehyde is recognized as a key intermediate for the synthesis of complex, biologically active molecules. chemimpex.com The presence of the fluorine atom can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates by modulating properties like metabolic stability and lipophilicity. nbinno.com The compound's aldehyde group provides a reactive site for constructing more elaborate molecular frameworks, while the nitro group influences its electronic characteristics, making it a versatile component in drug design and discovery. chemimpex.comnbinno.com

This compound is instrumental in the development of novel therapeutic agents. chemimpex.com Its structure allows for its integration into diverse chemical scaffolds, facilitating the creation of new drug candidates. nbinno.com Researchers leverage its reactivity to undergo various chemical transformations, which is essential for building the complex structures required for targeted biological activity. chemimpex.com The synthesis of natural products, which are often effective drug candidates, relies on enzymatic interactions, and the structural motifs derived from intermediates like this compound can be designed to effectively bind to biological proteins. nih.gov This makes it a foundational element in the synthetic pathways aimed at producing new pharmaceuticals for a range of diseases. chemimpex.combioworld.com

The pursuit of new anti-cancer therapies has identified this compound as a valuable starting material. chemimpex.com It is utilized in the design and synthesis of compounds with potential anti-cancer properties. chemimpex.com The broader class of nitrobenzaldehyde derivatives has been a focus of cancer research. For instance, studies on Schiff bases derived from 4-nitrobenzaldehyde (B150856) have demonstrated cytotoxic activity against cancer cell lines, suggesting the potential of this chemical family in oncology. nih.gov The introduction of fluorine into potential drug molecules is a common strategy in developing new anti-cancer agents to enhance their efficacy. mdpi.com

In addition to cancer research, this compound is a precursor for other biologically active molecules. For example, chalcone (B49325) derivatives, which can be synthesized from substituted benzaldehydes, have been evaluated for antioxidant and anti-inflammatory activities. nih.govresearchgate.net

Table 1: Examples of Biologically Active Compounds Derived from Related Benzaldehyde (B42025) Scaffolds

| Compound Class | Precursor Type | Investigated Biological Activity |

|---|---|---|

| Schiff Bases | 4-Nitrobenzaldehyde | Cytotoxic activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF). nih.gov |

| Chalcone Derivatives | 4'-fluoro-2'-hydroxyacetophenone and substituted aldehydes | Antioxidant, anti-inflammatory, and analgesic activities. nih.govresearchgate.net |

Contribution to Agrochemical Synthesis and Development

This compound is an important intermediate in the synthesis of agrochemicals. chemimpex.com The development of new and effective pesticides and herbicides is a critical area of research to ensure food security. nih.gov Chemical intermediates with fluoro and nitro substitutions, such as 1-Chloro-4-fluoro-2-nitrobenzene, are foundational components for creating molecules designed for crop protection. nbinno.comnbinno.com The strategic incorporation of fluorine atoms into agrochemical candidates is a well-established method to enhance their efficacy and stability. bohrium.com The unique reactivity of this compound allows for its use in creating targeted and efficient agricultural solutions, contributing to the development of the next generation of crop protection agents. nbinno.com

Application in Material Science for the Engineering of Functional Materials

In material science, this compound's distinct chemical properties are harnessed to create advanced functional materials. chemimpex.com Its structure can be incorporated into larger molecular systems, such as polymers, to impart specific characteristics. For instance, it can be integrated into polymer matrices to potentially enhance the thermal and mechanical properties of the resulting materials. chemimpex.com

The unique chemical structure of this compound makes it a suitable building block for the development of fluorescent probes used in biological imaging and chemical sensing. chemimpex.com Fluorescent probes are indispensable tools for visualizing cellular processes in real-time and detecting specific biological molecules. researchgate.net The design of these probes often relies on mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the interaction with a target analyte causes a detectable change in fluorescence. researchgate.net

The synthesis of fluorescent dyes, such as boron dipyrromethene (BDP) and xanthene-derived fluorophores, can involve aldehyde-containing precursors. nih.gov For example, amino derivatives of these dyes can be almost non-fluorescent but exhibit a significant increase in fluorescence upon reacting with an aldehyde to form an imine. nih.gov This "turn-on" mechanism is highly desirable for creating sensitive probes. The nitrobenzaldehyde moiety itself has been incorporated into fluorescent probes for the detection of various biological species. nih.gov The ability to synthesize such sensors provides powerful tools for diagnostics and tracking biochemical processes in vivo. researchgate.net

Table 2: Principles in the Design of Fluorescent Probes

| Design Mechanism | Principle | Application Example |

|---|---|---|

| Photoinduced Electron Transfer (PET) | An electron donor quenches the fluorophore's fluorescence. Binding to a target analyte inhibits PET, restoring fluorescence. researchgate.net | Visualizing metal ion distribution in live tissues. researchgate.net |

| Intramolecular Charge Transfer (ICT) | An electron donor/acceptor in the recognition group alters the fluorophore's electronic state upon binding, causing a spectral shift. researchgate.netmdpi.com | Detection of specific ions or molecules in cells. mdpi.com |

The incorporation of molecules like this compound into advanced materials holds potential for tailoring their optoelectronic properties. The presence of electron-withdrawing groups (the nitro group) and an electronegative atom (fluorine) on an aromatic ring can significantly influence the electronic characteristics of a material. While specific applications in conductivity for materials derived directly from this compound are an emerging area of research, related compounds are used in the synthesis of electronic materials. nbinno.com The ability to engineer the electronic properties of organic materials is crucial for applications in fields such as organic electronics, where fine-tuning of conductivity and energy levels is required. The versatile chemical nature of this compound makes it a candidate for inclusion in synthetic pathways for novel polymers and functional coatings where specific electronic or optical responses are desired. nbinno.com

Modification of Polymer Matrices for Enhanced Thermal and Mechanical Characteristics

The modification of polymer matrices is a critical area of research aimed at improving the intrinsic properties of polymers for specific applications. This compound offers potential as a modifying agent to enhance the thermal and mechanical characteristics of polymers through several mechanisms. The reactive aldehyde group can participate in various chemical reactions, allowing it to be grafted onto polymer backbones or used in cross-linking reactions.

The introduction of the polar nitro group and the highly electronegative fluorine atom can significantly alter the intermolecular forces within the polymer matrix. These groups can increase chain rigidity and promote stronger polymer-polymer interactions, leading to enhancements in properties such as the glass transition temperature (Tg) and thermal stability. For instance, research on other functional benzaldehydes has shown that their incorporation into polymer structures can lead to improved thermal and mechanical properties. While direct studies on this compound are not extensively documented in this specific context, the principles of polymer modification using functional aldehydes provide a strong basis for its potential utility.

The aldehyde functionality allows for covalent bonding with polymers containing active hydrogen atoms, such as hydroxyl or amine groups, through reactions like condensation or reductive amination. This covalent integration of the fluoronitrophenyl moiety can lead to a more robust and stable polymer network. The resulting modified polymers could exhibit higher decomposition temperatures and improved tensile strength.

| Polymer Type | Potential Modification Reaction with this compound | Expected Enhancement in Properties |

| Poly(vinyl alcohol) | Acetal formation with hydroxyl groups | Increased thermal stability, enhanced mechanical strength |

| Chitosan | Schiff base formation with amine groups | Improved thermal and chemical resistance |

| Epoxy Resins | Reaction with epoxy groups (catalyzed) | Increased cross-linking density, higher Tg |

This table presents potential applications based on the known reactivity of the aldehyde functional group.

Utility in Analytical Chemistry Methodologies

The distinct chemical and physical properties of this compound make it a useful compound in the development of analytical chemistry methodologies, particularly in chromatography and spectroscopy.

In the field of chromatography, particularly High-Performance Liquid Chromatography (HPLC), the development of methods for the separation and detection of isomers and related compounds is crucial. The presence of the nitro and fluoro groups in this compound influences its retention behavior on various stationary phases. Research on the separation of nitrobenzaldehyde isomers provides insights into the types of chromatographic conditions that would be effective for this compound.